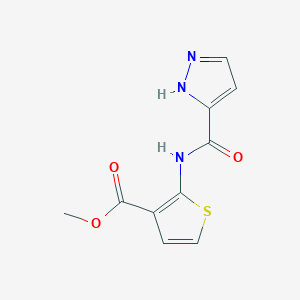
Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is a heterocyclic compound that combines the structural features of pyrazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate typically involves the condensation of a pyrazole derivative with a thiophene derivative. One common method includes the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This method yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various substituents on the thiophene ring.
Scientific Research Applications
Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-pyrazole-3-carboxylate
- Methyl 4-nitro-1H-pyrazole-3-carboxylate
- Methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate
Uniqueness
Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is unique due to its combination of pyrazole and thiophene rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9N3O3S |
|---|---|
Molecular Weight |
251.26 g/mol |
IUPAC Name |
methyl 2-(1H-pyrazole-5-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C10H9N3O3S/c1-16-10(15)6-3-5-17-9(6)12-8(14)7-2-4-11-13-7/h2-5H,1H3,(H,11,13)(H,12,14) |
InChI Key |
GTJNPAYGRADCIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















